molecular formula C15H17N3OS B2599814 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide CAS No. 1105251-53-3

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide

Cat. No. B2599814
CAS RN: 1105251-53-3
M. Wt: 287.38
InChI Key: NJUHMNFCHBJZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide, also known as TAK-659, is a novel small-molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Catalysis and Synthesis

Research has been conducted on the synthesis of novel compounds through catalyst-free methods, which may be related to the chemical structure of interest. For instance, the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives through 1,3-dipolar cycloaddition of azomethine imines with azlactones showcases innovative approaches to chemical synthesis under mild conditions without a catalyst (Liu et al., 2014). Such methodologies could potentially be applied or adapted for the synthesis of N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide.

Antimicrobial and Antiviral Applications

Compounds with pyrazole derivatives have shown significant antimicrobial and antiviral activities. For example, a new route for the synthesis of benzamide-based 5-aminopyrazoles and their application in antiavian influenza virus activity highlights the potential of such compounds in medicinal chemistry (Hebishy et al., 2020). These findings suggest that derivatives of the compound could also possess antimicrobial or antiviral properties worthy of exploration.

Anticancer Activity

The development of heterocyclic compounds containing methylthio functionalities, such as those in the related chemical structure, has been explored for their anticancer activities. Novel heterocycle 3-cyano 6,9-dimethyl 4-imino 2-methylthio 4H pyrimido [2,1- b ] [1,3] benzothiazole 3 and its derivatives have been prepared and screened for their in-vitro anticancer activity towards 60 Human cancer cell lines, showing remarkable activity against different cancer lines (Waghmare et al., 2013). This suggests the potential for N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide to be investigated for anticancer properties.

properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-18-14(12-7-4-8-13(12)17-18)16-15(19)10-5-3-6-11(9-10)20-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUHMNFCHBJZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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